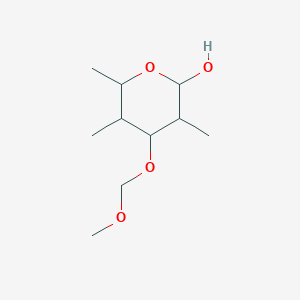![molecular formula C10H12N2S2 B14301656 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 122738-26-5](/img/structure/B14301656.png)
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is a heterocyclic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their vibrant colors and are widely used as pigments due to their excellent lightfastness and thermal stability. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
準備方法
The synthesis of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl-substituted pyrroles and thiophene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of strong bases like potassium t-butoxide in solvents such as 1-methyl-2-pyrrolidinone.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core structure.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
化学反応の分析
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the ethyl groups can be replaced with other functional groups using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
科学的研究の応用
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in the study of biological systems and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of high-performance pigments for paints, inks, and coatings
作用機序
The mechanism of action of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its interaction with molecular targets through various pathways:
Electron Withdrawing Groups: The presence of electron-withdrawing groups in the compound enhances its ability to participate in electron transfer reactions.
π-π Stacking: The planar structure of the compound allows for strong π-π interactions, which are crucial for its function in electronic applications.
Pathways: The compound can interact with biological pathways by binding to specific proteins or enzymes, influencing their activity
類似化合物との比較
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione can be compared with other similar compounds, such as:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: This compound is used as a red pigment and has similar stability and lightfastness properties.
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its applications in thin-film transistors and solar cell devices.
3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione: This derivative is used in electronic applications due to its unique electronic properties.
特性
CAS番号 |
122738-26-5 |
|---|---|
分子式 |
C10H12N2S2 |
分子量 |
224.4 g/mol |
IUPAC名 |
1,4-diethyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C10H12N2S2/c1-3-5-7-8(10(14)11-5)6(4-2)12-9(7)13/h11,14H,3-4H2,1-2H3 |
InChIキー |
NVMJYIQZUOFCNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=C(N1)S)C(=NC2=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


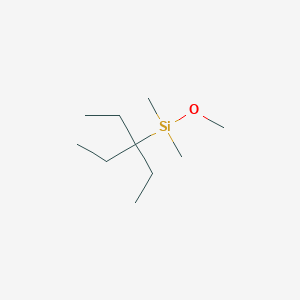
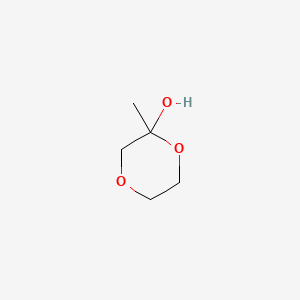
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
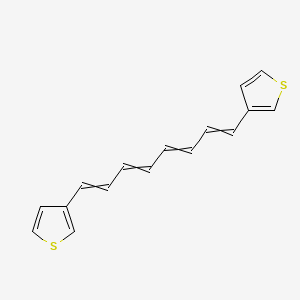
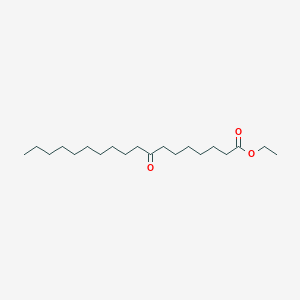
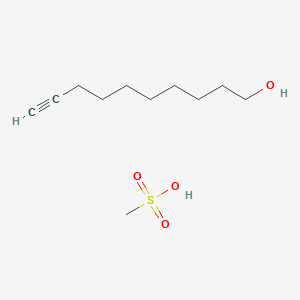
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
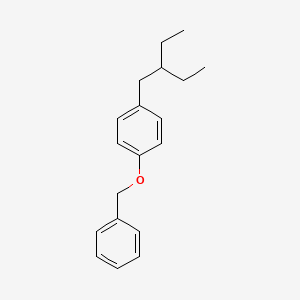
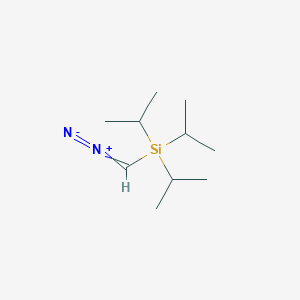
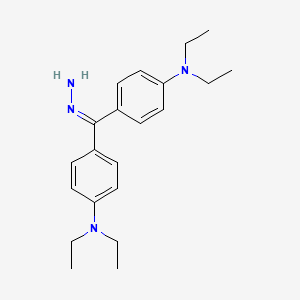
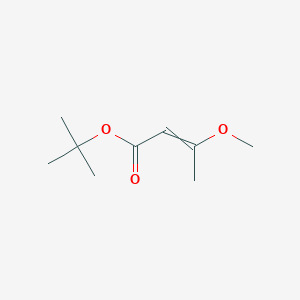
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
